molecular formula C11H17NO3S B2640380 tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate CAS No. 2230803-12-8

tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate

Cat. No. B2640380
CAS RN: 2230803-12-8
M. Wt: 243.32
InChI Key: JOKWYRJIIBXEQH-UHFFFAOYSA-N
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Description

Tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in brain function, including learning and memory. TBOA has been studied extensively for its potential therapeutic applications in treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Catalytic Applications

One study detailed the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, preparing tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate as an intermediate. This process involves catalysis, Schlenk techniques, and addresses waste disposal in the synthesis of α-carbamoyl sulfones, illustrating the compound's utility in creating enantioselective products (Storgaard & Ellman, 2009).

Another research highlighted the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, emphasizing its importance as an intermediate in biologically active compounds like omisertinib (AZD9291). The study established a rapid synthetic method, showcasing the versatility of tert-butyl carbamates in pharmaceutical synthesis (Zhao et al., 2017).

Preparation of Chiral Organoselenanes and Organotelluranes

Research on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through lipase-catalyzed transesterification has been explored. This process led to optically pure enantiomers, demonstrating the compound's application in producing chiral molecules for further chemical synthesis (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Spirocyclopropanated Analogues of Pesticides

A study on converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid illustrates the compound's utility in agricultural chemistry. This highlights the role of tert-butyl carbamates in developing new pesticide formulations (Brackmann et al., 2005).

Deprotection of tert-Butyl Carbamates

Investigations into the mild deprotection of tert-butyl carbamates using aqueous phosphoric acid have been reported. This study demonstrates the compound's relevance in synthetic chemistry, where tert-butyl carbamates serve as protective groups for amines and alcohols, facilitating selective deprotection in complex molecules (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)thiophen-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-16-9(8)7-13/h4-5,13H,6-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKWYRJIIBXEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate

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